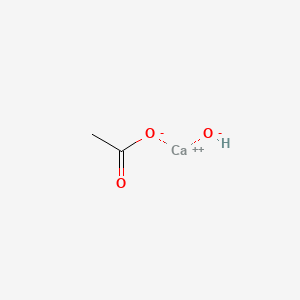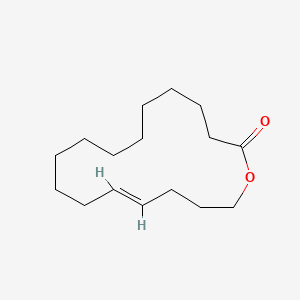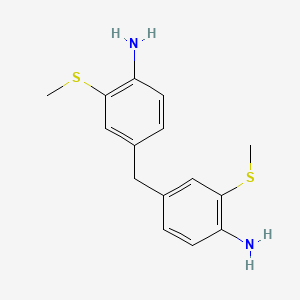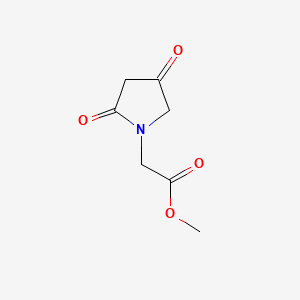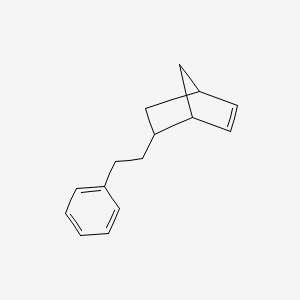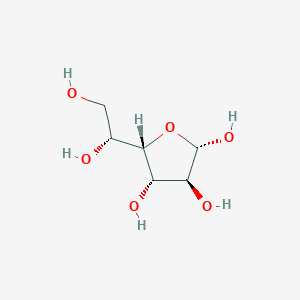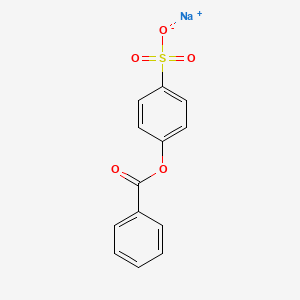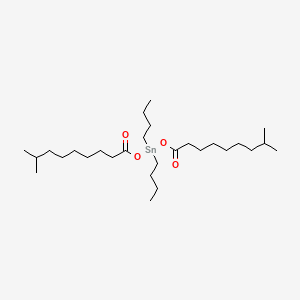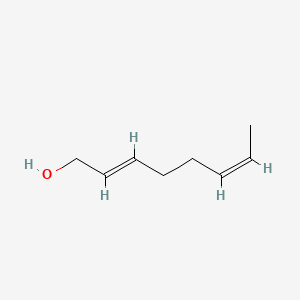
(2E,6Z)-Octa-2,6-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-Octa-2,6-dienol is an organic compound with the molecular formula C8H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds at the 2nd and 6th positions in its carbon chain. This compound is known for its distinctive fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Octa-2,6-dienol typically involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired product. One common method involves the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce the number of steps involved. The use of high-efficiency catalysts and controlled reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-Octa-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.
Reduction: Yields (2E,6Z)-Octane-2,6-diol.
Substitution: Forms compounds like (2E,6Z)-Octa-2,6-dienyl chloride.
Scientific Research Applications
(2E,6Z)-Octa-2,6-dienol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of (2E,6Z)-Octa-2,6-dienol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Farnesol: Another unsaturated alcohol with similar structural features but a longer carbon chain.
(2E,6Z)-Nonadienal: An aldehyde with similar double bond positions but different functional groups.
Uniqueness
(2E,6Z)-Octa-2,6-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its relatively short carbon chain compared to similar compounds like farnesol makes it more volatile and suitable for applications in the fragrance industry .
Properties
CAS No. |
97259-62-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E,6Z)-octa-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+ |
InChI Key |
ONYJRUXYOCZIAW-BRXUXDTNSA-N |
Isomeric SMILES |
C/C=C\CC/C=C/CO |
Canonical SMILES |
CC=CCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




